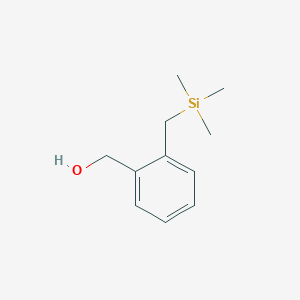

2-(Trimethylsilylmethyl)benzyl alcohol

Description

Properties

CAS No. |

57754-01-5 |

|---|---|

Molecular Formula |

C11H18OSi |

Molecular Weight |

194.34 g/mol |

IUPAC Name |

[2-(trimethylsilylmethyl)phenyl]methanol |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)9-11-7-5-4-6-10(11)8-12/h4-7,12H,8-9H2,1-3H3 |

InChI Key |

GDBYLQNQAUNHCX-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC1=CC=CC=C1CO |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=C1CO |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of 2-Methylbenzyl Alcohol

Method Overview:

The most straightforward and commonly reported preparation involves the reaction of 2-methylbenzyl alcohol with chlorotrimethylsilane in the presence of a strong base, typically n-butyllithium. This method introduces the trimethylsilylmethyl group onto the benzyl alcohol framework by lithiation of the methyl group adjacent to the benzyl alcohol, followed by nucleophilic substitution with chlorotrimethylsilane.

- Step 1: Deprotonation of the methyl group in 2-methylbenzyl alcohol using n-butyllithium to form a benzylic organolithium intermediate.

- Step 2: Reaction of this intermediate with chlorotrimethylsilane to afford 2-(trimethylsilylmethyl)benzyl alcohol.

- High regioselectivity for substitution at the methyl position ortho to the hydroxyl group.

- Relatively high yields and straightforward reaction conditions.

- The reaction is performed under anhydrous and inert atmosphere conditions to prevent side reactions.

Data Summary:

| Parameter | Details |

|---|---|

| Starting material | 2-Methylbenzyl alcohol |

| Reagents | n-Butyllithium, chlorotrimethylsilane |

| Solvent | Anhydrous tetrahydrofuran (THF) or similar |

| Temperature | Typically -78 °C to room temperature |

| Reaction time | 1-4 hours |

| Yield | High (often >70%) |

This synthetic route is well-documented and forms the basis for further functionalization of the compound in organic synthesis.

Conversion via Benzyl Bromide Intermediate

Method Overview:

An alternative approach involves the initial conversion of this compound to the corresponding benzyl bromide using phosphorus tribromide. This intermediate can then be used for further substitution reactions or as a precursor for sulfone derivatives.

- Step 1: Synthesis of this compound as above.

- Step 2: Treatment with phosphorus tribromide to convert the alcohol group to a bromide, yielding 2-(trimethylsilylmethyl)benzyl bromide.

This intermediate is useful in further synthetic transformations, such as displacement reactions with sulfinates to form sulfones, which are valuable in cycloaddition and quinodimethane chemistry.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct silylation of 2-methylbenzyl alcohol | 2-Methylbenzyl alcohol | n-Butyllithium, chlorotrimethylsilane | Anhydrous solvent, low temp (-78 to RT) | High (>70%) | Most common, straightforward, high selectivity |

| Conversion to benzyl bromide intermediate | This compound | Phosphorus tribromide | Anhydrous, controlled temp | Moderate to high | Useful for further functionalization |

| Sulfone derivative synthesis | Benzyl bromide intermediate | Sodium p-toluenesulfinate | Standard substitution conditions | Moderate | Enables advanced synthetic applications |

Research Findings and Notes

- The lithiation step with n-butyllithium is critical and requires careful control of temperature and moisture exclusion to prevent side reactions and ensure high yield of the organolithium intermediate.

- The trimethylsilylmethyl substituent imparts unique electronic effects that facilitate subsequent transformations such as cycloadditions and eliminations to form reactive intermediates like o-quinodimethanes.

- The preparation methods have been validated in multiple studies, including those published in The Journal of Organic Chemistry, demonstrating their reproducibility and utility in synthetic organic chemistry.

- While the direct silylation method is the most widely used, the ability to convert the benzyl alcohol to other functional groups (e.g., bromide, sulfone) expands the compound’s synthetic versatility.

Q & A

Basic: What are the recommended synthetic routes for 2-(Trimethylsilylmethyl)benzyl alcohol, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves introducing the trimethylsilylmethyl group to a benzyl alcohol precursor. One approach is the use of Grignard reagents or silylation agents like trimethylsilyl chloride. For example, quaternary ammonium precursors (e.g., [o-((trimethylsilyl)methyl)benzyl]trimethylammonium iodide) can undergo fluoride-induced elimination using tetrabutylammonium fluoride (TBAF) to generate the target compound . Purification is critical due to potential by-products; column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure (e.g., 35 mmHg, bp ~70°C) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential. The trimethylsilyl group appears as a singlet at ~0.1–0.3 ppm in H NMR, while the benzyl alcohol protons resonate at 4.5–4.7 ppm. Si NMR can confirm silyl group integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., calculated for CHOSi: 194.11 g/mol) and fragmentation patterns .

- IR Spectroscopy : O-H stretching (~3300 cm) and Si-C vibrations (~1250 cm) are diagnostic .

Advanced: How does the steric bulk of the trimethylsilyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The trimethylsilyl group introduces steric hindrance, reducing accessibility to the benzyl alcohol’s hydroxyl group. This can slow down esterification or etherification reactions. For example, in Friedel-Crafts alkylation, the silyl group may direct electrophilic substitution to the para position of the benzene ring due to steric blocking at the ortho position . Kinetic studies using NMR (e.g., monitoring reaction progress under varying temperatures) can quantify these effects .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields often arise from differences in reaction conditions:

- Catalyst Purity : Residual moisture in TBAF or silylation agents can reduce efficiency. Use anhydrous conditions and molecular sieves .

- By-Product Analysis : Employ GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to identify side products like desilylated derivatives or oxidation by-products (e.g., benzaldehyde analogs) .

- Optimization : Design a factorial experiment varying temperature, solvent (THF vs. DMF), and reagent stoichiometry to identify optimal conditions .

Advanced: What computational strategies predict the NMR spectra of this compound?

Methodological Answer:

- DFT Calculations : Use software like Gaussian or ORCA to model chemical shifts. Basis sets (e.g., B3LYP/6-311+G(d,p)) account for electron density around silicon and oxygen .

- Comparative Analysis : Compare predicted shifts with experimental data from structurally related compounds (e.g., 4-(trifluoromethyl)benzyl alcohol, where CF and Si(CH) exhibit similar steric effects but divergent electronic profiles) .

Advanced: How can this compound serve as a building block in complex organic syntheses?

Methodological Answer:

- Protecting Group : The silyl group can act as a temporary protecting moiety for alcohols in multi-step syntheses, removable via fluoride sources (e.g., TBAF) .

- Cross-Coupling Reactions : Utilize Pd-catalyzed Suzuki-Miyaura couplings; the silyl group’s electron-donating nature enhances stability of intermediates .

- Polymer Chemistry : Incorporate into monomers for silicon-containing polymers, analyzing thermal stability via TGA and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.